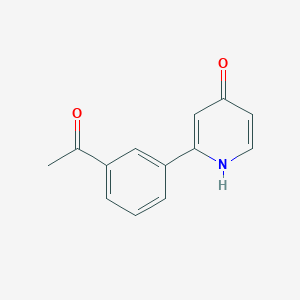
4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95%
説明
4-(3-Cyano-2-fluorophenyl)nicotinic acid (4-CNFA) is an organic compound used in scientific research and laboratory experiments. It is a derivative of nicotinic acid, which is a naturally occurring metabolite of vitamin B3 and is found in many food sources. 4-CNFA is a white crystalline solid with a melting point of 167-168°C. It is soluble in water and slightly soluble in ethanol. It is a versatile compound that has many applications in the scientific research field.
科学的研究の応用
4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as 4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% derivatives, which can be used for drug discovery and development. It is also used in the synthesis of fluorescent probes for imaging and sensing applications. 4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% has been used in the study of various biological processes, such as enzyme-catalyzed reactions, signal transduction pathways, and protein-protein interactions.
作用機序
4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve signals. By inhibiting AChE, 4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% increases the levels of acetylcholine in the body, which can lead to increased nerve signal transmission.
Biochemical and Physiological Effects
4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the body, which can lead to increased nerve signal transmission. It has also been shown to have antioxidant and anti-inflammatory effects. In addition, it has been shown to have anticonvulsant and neuroprotective effects.
実験室実験の利点と制限
4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and can be stored for long periods of time. One of the main disadvantages of 4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% is its toxicity. It can be toxic to humans and animals if ingested or inhaled, so it should be handled with care.
将来の方向性
There are several possible future directions for 4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% research. One of the most promising areas of research is its potential use as a therapeutic drug. 4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% has already been shown to have a number of beneficial effects, such as increasing the levels of acetylcholine in the body and having antioxidant and anti-inflammatory effects. Further research into its potential therapeutic applications could lead to the development of new and effective treatments for a variety of diseases. Other potential future directions include the development of new fluorescent probes for imaging and sensing applications, as well as the use of 4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% in the synthesis of new compounds for drug discovery and development.
合成法
4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% can be synthesized by a number of different methods. One of the most commonly used methods involves the reaction of 3-cyano-2-fluorobenzaldehyde with sodium hydroxide in an aqueous solution. This reaction produces 4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% as a white solid, which can then be purified by crystallization. Other methods of synthesis include the reaction of 3-cyano-2-fluoroethanol with sodium hydroxide and the reaction of 3-cyano-2-fluorobenzonitrile with sodium hydroxide.
特性
IUPAC Name |
4-(3-cyano-2-fluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN2O2/c14-12-8(6-15)2-1-3-10(12)9-4-5-16-7-11(9)13(17)18/h1-5,7H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVZGEDYCNWUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=NC=C2)C(=O)O)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692534 | |
| Record name | 4-(3-Cyano-2-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261962-10-0 | |
| Record name | 3-Pyridinecarboxylic acid, 4-(3-cyano-2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261962-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Cyano-2-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















